molecular formula C11H8F3NOS B2494888 N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide CAS No. 2192689-34-0

N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2494888
CAS No.: 2192689-34-0
M. Wt: 259.25
InChI Key: CLJALQVOOJWBOR-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 1-benzothiophene-2-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets and its improved metabolic stability.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This leads to increased binding affinity and selectivity for its targets, resulting in the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxylic acid
  • N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-sulfonamide
  • N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-thiol

Uniqueness

N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide stands out due to its specific amide functional group, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NOS/c12-11(13,14)6-15-10(16)9-5-7-3-1-2-4-8(7)17-9/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJALQVOOJWBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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